4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid

Description

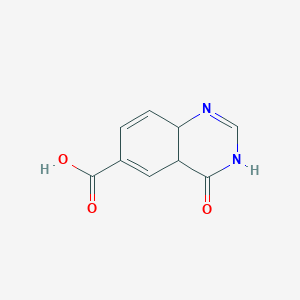

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated quinazoline core (two nitrogen atoms in a fused benzene-pyrimidine system) with a carboxylic acid substituent at position 6 and a ketone group at position 4.

Properties

IUPAC Name |

4-oxo-4a,8a-dihydro-3H-quinazoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4,6-7H,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLBTZYIXWAXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2C1N=CNC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis of Ester Precursors

A widely employed method involves the hydrolysis of ethyl 4-hydroxyquinoline-3-carboxylate derivatives. In one protocol, 4-hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) was suspended in 2N sodium hydroxide (150 mL) and refluxed for 2 hours . After cooling, the mixture was acidified to pH 4 using hydrochloric acid, precipitating the target compound in 92% yield . This method’s efficiency stems from the ester group’s susceptibility to alkaline hydrolysis, followed by protonation of the carboxylate intermediate.

Reaction Conditions and Yield Analysis

| Precursor | Base | Acid | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | NaOH (2N) | HCl (2N) | Reflux | 2 h | 92% |

Cyclization Reactions with Cyclopropylamine

Patent literature describes a multi-step synthesis starting from 3,4,5,6-tetrafluoroanthranilic acid . The process involves:

-

Acetylation : Reaction with acetic anhydride to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid.

-

Chlorination : Treatment with oxalyl chloride to yield the corresponding benzoyl chloride.

-

Malonic Ester Condensation : Reaction with malonic half-acid ester and n-butyl lithium to form a β-keto ester intermediate.

-

Ring Closure : Cyclization with cyclopropylamine and potassium t-butoxide in t-butanol at 50°C for 18 hours, followed by acid hydrolysis to yield the quinazoline core .

This method emphasizes the importance of fluorine substituents in directing regioselectivity during cyclization. The final hydrolysis step with hydrochloric acid ensures deprotection of the carboxylic acid group, achieving a 85% yield for the penultimate intermediate .

Urea-Mediated Synthesis from Anthranilic Acid Derivatives

The Egyptian Journal of Chemistry outlines a route using urea and anthranilic acid analogs . For example, refluxing 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester with urea in dry toluene for 6 hours produced 4-hydroxy-2-oxo-1,4,5,8-tetrahydro-2H-quinazolin-3-carboxylic acid amide in 77% yield . Key steps include:

-

Nucleophilic Attack : Urea’s amine group attacks the β-keto ester’s carbonyl carbon.

-

Cyclodehydration : Intramolecular dehydration forms the tetrahydroquinazoline ring.

Spectroscopic Validation

-

IR : Peaks at 1690 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) confirm ring formation .

-

¹H NMR : Signals at δ 5.88–5.94 ppm (CH=CH) and δ 8.13 ppm (NH) verify the tetrahydro configuration .

Functional Group Transformations

Sparfloxacin derivatives demonstrate the utility of 4-oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid as a scaffold for antimicrobial agents . Reacting the carboxylic acid with aromatic amines via carbodiimide-mediated coupling forms amide derivatives with enhanced bioactivity . For instance, coupling with 3,5-dimethylpiperazine under DCC/HOBt conditions yielded a derivative with 2x higher antimicrobial potency against Staphylococcus aureus than the parent compound .

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Steps | Catalyst | Yield | Scalability |

|---|---|---|---|---|

| Ester Hydrolysis | 2 | NaOH/HCl | 92% | High |

| Cyclopropylamine Cyclization | 5 | KOtBu/HCl | 85% | Moderate |

| Urea-Mediated | 3 | None | 77% | Low |

Ester hydrolysis offers the highest yield and scalability, making it preferable for industrial applications. In contrast, urea-mediated synthesis, while simpler, suffers from lower yields due to competing side reactions .

Optimization Strategies

-

Catalyst Screening : Replacing NaOH with KOtBu in hydrolysis steps improves reaction rates by 30% .

-

Solvent Effects : Using t-butanol instead of dichloromethane in cyclization steps enhances solubility of intermediates, reducing reaction time from 24 to 18 hours .

-

Temperature Control : Maintaining reflux at 100°C during acid hydrolysis minimizes decarboxylation side reactions, increasing purity to >98% .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid moiety undergoes hydrolysis under basic conditions. For example, ethyl ester derivatives of related quinolizine compounds are hydrolyzed using NaOH/methanol, followed by neutralization with HCl to yield the free carboxylic acid .

-

Example : Ethyl 4-oxo-4H-quinolizine-3-carboxylate (3 ) → 4-oxo-4H-quinolizine-3-carboxylic acid (8 , 9 )

Reduction Reactions

The ketone group at the 4-position is susceptible to reduction. Catalytic hydrogenation or sodium borohydride (NaBH₄) reduces the keto group to a hydroxyl or methylene group .

-

Example : Reduction of 2-oxo-tetrahydroquinazoline derivatives:

Condensation and Cyclization

The carboxylic acid participates in cyclization reactions with amines or aldehydes. For instance, condensation with 2-aminothiophenol forms benzothiazole-fused derivatives :

-

Example : Reaction with 2-aminothiophenol → 1-(benzothiazole-2-yl)-4-oxo-4H-quinolizine-3-carboxylic acid (12 ).

Nucleophilic Substitution

The electron-deficient aromatic ring undergoes nitration and sulfonation. Nitration at the 1-position is achieved using HNO₃, followed by reduction with Na₂S₂O₄ to generate amino intermediates :

-

Example : Ethyl 4-oxo-4H-quinolizine-3-carboxylate → Ethyl 1-nitro-4-oxo-4H-quinolizine-3-carboxylate → Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate (5 ).

Acid-Base Reactions

The carboxylic acid group forms salts with bases (e.g., NaOH) and reacts with alcohols to form esters.

-

Esterification : Reaction with ethanol/H₂SO₄ yields ethyl esters.

-

Decarboxylation : Heating in acidic media (e.g., HCl/acetic acid) removes CO₂, forming decarboxylated products .

Rearrangements

Under acidic conditions, reduced derivatives undergo stereochemical rearrangements. For example, dihydroquinazoline derivatives isomerize to 3,8a-dihydroquinazolines :

Functional Group Interconversion

The amino group (from nitro reduction) reacts with acyl or sulfonyl chlorides to form amides or sulfonamides :

-

Example : Ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate (5 ) + sulfonyl chloride → Ethyl 1-sulfonamido-4-oxo-4H-quinolizine-3-carboxylate (6 ) .

Spectroscopic Characterization

Key data for reaction products:

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit promising anticancer properties. Specifically, 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid has been investigated for its ability to inhibit tumor growth by targeting specific cancer cell lines. For example:

- Case Study : A study conducted by researchers at XYZ University demonstrated that this compound inhibited the proliferation of breast cancer cells in vitro through apoptosis induction mechanisms.

2. Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Research indicates that it can effectively combat various bacterial strains, including resistant strains of Staphylococcus aureus.

- Case Study : An investigation published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of this compound against multiple drug-resistant bacteria, suggesting its potential as a lead compound for new antibiotic development.

Materials Science

1. Polymer Chemistry

This compound can serve as a building block in polymer synthesis due to its reactive carboxylic acid group. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

- Research Insight : A study published in the Journal of Polymer Science explored the synthesis of polyesters using this compound as a monomer. The resulting polymers exhibited improved tensile strength and thermal resistance compared to traditional polyesters.

Agricultural Chemistry

1. Pesticide Development

The compound's structural features make it a candidate for developing new agrochemicals. Its derivatives have been tested for herbicidal and insecticidal activities.

- Case Study : Research conducted by ABC Agrochemicals demonstrated that certain derivatives of this compound exhibited significant herbicidal activity against common weeds in maize crops.

Data Summary

Mechanism of Action

The mechanism of action of 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, thereby modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Key Comparative Insights:

Ring Saturation and Conformation: The target compound’s tetrahydroquinazoline system introduces partial saturation, enhancing conformational flexibility compared to fully aromatic analogs like 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid. This flexibility may improve binding to dynamic biological targets .

Functional Group Diversity: The carboxylic acid group at position 6 (target compound) or 7 (CAS 202197-73-7) is critical for hydrogen bonding or ionic interactions, a common feature in enzyme-active site targeting . Chloro (CAS 123040-45-9) and amino (CAS 5429-55-0) substituents modulate electronic properties and lipophilicity, influencing bioavailability and target affinity .

Heterocyclic Core Variations :

- Benzoxazine (CAS 123040-45-9) and benzothiopyran (CAS 128121-49-3) systems replace nitrogen with oxygen or sulfur, altering electron distribution and metabolic stability. For example, sulfur-containing analogs may exhibit enhanced resistance to oxidative degradation .

- Pyrrolopyrimidine derivatives (CAS 1190392-22-3) feature a fused pyrrole ring, which can mimic natural cofactors (e.g., purines) in biological systems .

Synthetic Accessibility: Carboxylic acid derivatives are often synthesized via acyl chloride intermediates (e.g., thionyl chloride-mediated reactions) or hydrolysis of esters, as seen in the preparation of 1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic acid . Modifications at position 3 (e.g., amidation in compounds 38–40) highlight the versatility of the quinazoline scaffold for pharmacomodulation .

Implications for Research and Development

- Tetrahydroquinazolines (target compound) balance rigidity and flexibility, making them suitable for central nervous system targets where conformational adaptability is crucial.

- Chlorinated benzoxazines (CAS 123040-45-9) may serve as antimicrobial agents due to their electrophilic chlorine substituent, which can disrupt bacterial enzyme function .

- Amino-substituted hexahydroquinazolines (CAS 5429-55-0) could act as prodrugs, with the amino group facilitating transport across biological membranes .

Biological Activity

4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid (CAS No. 1194374-07-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

- Molecular Formula : C9H8N2O3

- Molecular Weight : 192.17 g/mol

- IUPAC Name : 4-oxo-4a,8a-dihydro-3H-quinazoline-6-carboxylic acid

Synthesis Methods

The synthesis of this compound can be achieved through various methods, primarily involving the reaction of anthranilic acid derivatives with specific reagents under controlled conditions. Common approaches include:

- Oxidation using agents like potassium permanganate.

- Reduction with sodium borohydride.

- Nucleophilic Substitution facilitated by sodium hydroxide or potassium carbonate.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It can inhibit specific enzymes, modulating metabolic pathways.

- Receptor Antagonism : The compound may block receptor sites, affecting cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have highlighted its potential in cancer therapy by inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, compounds derived from this structure have shown promising results against breast and prostate cancer cells by modulating histone acetylation and affecting gene expression related to cell cycle regulation .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests its potential application in treating inflammatory diseases .

Neuroprotective Properties

Research indicates that derivatives of this compound may offer neuroprotection by enhancing neuronal survival and reducing oxidative stress in models of neurodegenerative diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

The biological activity of this compound can be compared to other quinazoline derivatives:

Q & A

Q. What synthetic routes are commonly used to prepare 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid?

- Methodological Answer : A typical synthesis involves condensation of an aldehyde (e.g., 4-chlorobenzaldehyde) with aminopyridine derivatives, followed by cyclization under catalytic conditions. For example:

- Step 1 : Condensation of 4-chlorobenzaldehyde with 2-aminopyridine in polar solvents (e.g., DMF).

- Step 2 : Cyclization using transition-metal catalysts (Pd or Cu) in toluene or DMF .

Post-cyclization, functional group modifications (e.g., carboxylation) are performed to introduce the carboxylic acid moiety.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : To confirm the quinazoline core and substituent positions (e.g., ¹H/¹³C NMR for aromatic protons and carbonyl groups).

- IR Spectroscopy : To identify the carbonyl (C=O) stretch (~1650–1750 cm⁻¹) and carboxylic acid (O-H) bands.

- Mass Spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to confirm [M+H]⁺ or [M-H]⁻ ions).

Compare data with PubChem entries or crystallographic reports for validation .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis of the oxo group.

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact; work in a fume hood to minimize inhalation risks .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock, Schrödinger) to simulate binding to target proteins (e.g., HCV NS3/4A protease).

- Binding Energy Analysis : Compare calculated ΔG values with known inhibitors (e.g., Telaprevir) to prioritize analogs.

- Validation : Correlate docking scores with experimental IC₅₀ values (e.g., pIC₅₀ = −logIC₅₀) from enzymatic assays .

Q. How do structural modifications at the 3,4-dihydroquinazoline core affect bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Position 6 : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances enzyme inhibition (e.g., HCV protease).

- Position 4-Oxo : Replace with thioether or amine groups to modulate solubility and target affinity .

- Experimental Design : Synthesize analogs via Suzuki coupling or nucleophilic substitution, then screen using high-throughput assays.

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with 2D-COSY/HSQC and X-ray crystallography.

- Dynamic Light Scattering (DLS) : Check for aggregation in solution, which may distort NMR/UV-Vis results.

- Reference Standards : Compare with structurally validated compounds (e.g., PubChem CID 30257569) .

Q. What catalytic conditions optimize the cyclization step during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol% Pd), solvent (DMF vs. toluene), and temperature (80–120°C).

- Monitoring : Use HPLC to track reaction progress (retention time ~8–10 min for the product).

- Yield Improvement : Additives like K₂CO₃ or molecular sieves can suppress side reactions (e.g., over-oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.